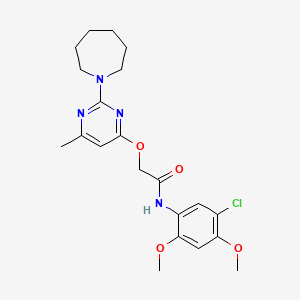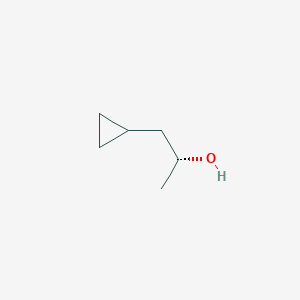
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H28FN3O4S and its molecular weight is 473.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radioligand Development for Neurotransmitter Studies
- Research conducted on [18F]p-MPPF, a compound structurally related to the chemical , highlights its application as a radiolabeled antagonist for studying serotonin (5-HT1A) receptors using positron emission tomography (PET). This compound aids in the investigation of serotonergic neurotransmission, providing insights into the brain's chemistry and potential links to neurological disorders (Plenevaux et al., 2000).
Neuropharmacology and Antipsychotic Drug Development
- Compounds similar to the one have been explored for their potential in neuropharmacology. For instance, N-(2,5-Dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134) has been identified as a potent and selective 5-HT6 receptor antagonist. This reveals its significance in studying brain receptors and developing antipsychotic drugs (Stean et al., 2002).
Molecular Dynamic Simulation Studies
- Related piperidine derivatives have been investigated for their corrosion inhibition properties on iron, indicating the broader applications of such compounds in material science. This research demonstrates the versatility of these compounds beyond just pharmaceutical applications (Kaya et al., 2016).
PET Imaging of Serotonin Receptors
- The development and use of radioligands, closely related to the compound , for PET imaging of serotonin receptors in the human brain, is another area of active research. This is vital in understanding the role of serotonin receptors in various psychiatric and neurological disorders (Ryu et al., 2007).
Antimicrobial Activity Studies
- Research on novel Mannich bases containing piperazine structures demonstrates antimicrobial activities, suggesting the potential use of similar compounds in developing new antimicrobial agents (Gul et al., 2019).
Alzheimer's Disease Research
- Studies utilizing derivatives of piperazine, structurally akin to the compound , have been employed in Alzheimer's disease research, specifically in imaging serotonin 1A receptors in patients' brains. This highlights the compound's potential utility in researching neurodegenerative diseases (Kepe et al., 2006).
Propiedades
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O4S/c1-18-16-21(9-10-23(18)31-2)33(29,30)26-17-22(24-4-3-15-32-24)28-13-11-27(12-14-28)20-7-5-19(25)6-8-20/h3-10,15-16,22,26H,11-14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQNHVKDWIEQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-3-Methylsulfonylprop-2-enyl]-2-(3,3,3-trifluoropropyl)-1,3-thiazole-5-carboxamide](/img/structure/B2869126.png)
![2-[5-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]-2-methoxyphenyl]acetic acid](/img/structure/B2869127.png)



![1-[2-Oxo-2-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2869134.png)
![N-(2-{[1-(tert-butyl)-2-(3-methylbenzoyl)hydrazino]carbonyl}phenyl)-3-methylbenzenecarboxamide](/img/structure/B2869135.png)
![3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2869137.png)

![N-[cyano(2,4-difluorophenyl)methyl]-3-(4-methoxyphenoxy)propanamide](/img/structure/B2869139.png)
![3-methyl-7-(2-methylpropyl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2869146.png)

![N-(4-chlorobenzyl)-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2869148.png)
